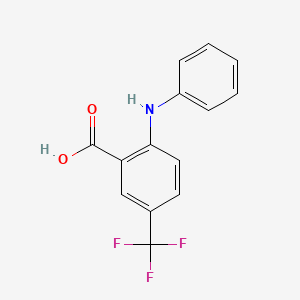

2-(Phenylamino)-5-(trifluoromethyl)benzoic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Mass Spectrometry Studies

2-(Phenylamino)benzoic acid has been studied for its behavior under mass spectrometry. In one study, the mass spectrum of 2-(phenylamino)benzoic acid showed a base peak at m/z 195, formed by the expulsion of H2O from the molecular ion. A mechanism involving COOH and NH functions followed by cyclization leading to the molecular ion of acridone is proposed. This study provides insights into the ortho effects in organic molecules on electron impact (Ramana & Srinivas, 1984).

Synthesis Methods

The compound has been the subject of research for developing efficient synthesis methods. For instance, a method for synthesizing 2-(N-phenylamino)benzoic acids starting from 2-fluorobenzoic acids and anilines has been developed. This research discusses various experimental conditions and factors influencing the reaction outcome (Chen et al., 2002).

Chemical Reactions and Rearrangements

Studies have also focused on the chemical reactions and rearrangements involving 2-(phenylamino)benzoic acid. For example, research on double rearrangement reactions involving 2-cyano-3-methylthio-3(phenylamino)acrylamide and benzoic acid in the presence of polyphosphoric acid trimethylsilyl ester led to the formation of complex products (Yokoyama, Hatanaka, & Sakamoto, 1985).

Photophysics and Charge Transfer

The compound's role in intramolecular charge transfer and photophysics has been studied. One such study synthesized 4-(N-phenylamino)benzoic acid and recorded its fluorescence spectra, revealing insights into the intramolecular charge transfer character and the speciality of the anilino moiety as an electron donor (Ma, Chen, & Jiang, 2003).

Molecular Structure and Binding Studies

Research has also been conducted on the modification of molecular structures, such as the modification of chloride ion transport in human erythrocyte ghost membranes by photoaffinity labeling reagents based on the structure of 5-nitro-2-(3-phenylpropylamino)-benzoic acid (Branchini et al., 1995).

Crystal Structure and Luminescence

The influence of crystal structure on the luminescence of derivatives of aminobenzoic acid, including 2-(phenylamino)-benzoic acid, has been studied. This research showed how the crystalline state of these compounds affects their luminescence properties, with implications for understanding the aggregation-induced luminescence (Nosova et al., 2014).

Propriétés

IUPAC Name |

2-anilino-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)9-6-7-12(11(8-9)13(19)20)18-10-4-2-1-3-5-10/h1-8,18H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCRVCYXICCEKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

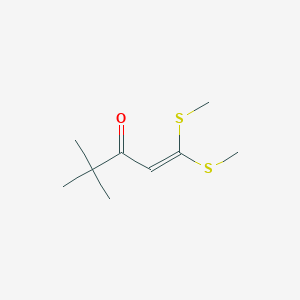

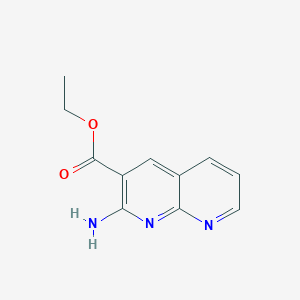

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3269665.png)

![5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B3269667.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine](/img/structure/B3269676.png)

![[1,1'-Biphenyl]-3-ol, benzoate](/img/structure/B3269713.png)

![5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3269721.png)